N-Phenylsulfonic amide succinate

Description

Properties

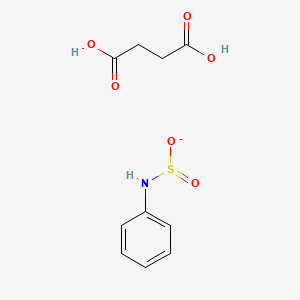

Molecular Formula |

C10H12NO6S- |

|---|---|

Molecular Weight |

274.27 g/mol |

IUPAC Name |

butanedioic acid;(sulfinatoamino)benzene |

InChI |

InChI=1S/C6H7NO2S.C4H6O4/c8-10(9)7-6-4-2-1-3-5-6;5-3(6)1-2-4(7)8/h1-5,7H,(H,8,9);1-2H2,(H,5,6)(H,7,8)/p-1 |

InChI Key |

OQAKBDNCCHGHCX-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)[O-].C(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonamide Formation Followed by Succinylation

A common approach involves first synthesizing the N-phenylsulfonamide by reacting a suitable sulfonyl chloride with aniline or substituted aniline under controlled basic conditions. The resulting sulfonamide is then reacted with succinic anhydride or succinyl chloride to introduce the succinate group.

Step 1: Sulfonamide Formation

- Reactants: Sulfonyl chloride (e.g., benzenesulfonyl chloride) and aniline.

- Conditions: Typically conducted in an inert solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize HCl formed.

- Temperature: 0–25°C to control reaction rate and avoid side reactions.

- Outcome: Formation of N-phenylsulfonamide with high yield.

Step 2: Succinylation

- Reactants: N-phenylsulfonamide and succinic anhydride.

- Conditions: Heating under reflux in an aprotic solvent such as tetrahydrofuran or dimethylformamide.

- Catalysts: Sometimes a catalytic amount of base or acid is used to promote ring-opening of succinic anhydride.

- Outcome: Formation of this compound via amide or ester linkage.

This method is supported by classical organic synthesis literature and patents describing succinic acid derivatives bearing amino or alkylamino leaving groups.

Microwave-Assisted Synthesis (MAOS)

Microwave irradiation has been demonstrated as an efficient and greener alternative to traditional heating methods for related compounds such as N-phenylsuccinimide, which shares structural similarity with this compound.

-

- A mixture of aniline and succinic anhydride is heated in a domestic microwave oven for a short duration (around 4 minutes).

- No solvent is required, making the process environmentally friendly.

- The reaction proceeds via initial formation of an amidoacid intermediate, followed by cyclization to the imide or amide.

- Yields range from moderate to good (40–60%).

-

- Significant reduction in reaction time compared to conventional methods.

- Energy efficient and atom economical.

- Suitable for rapid synthesis and purification within a single laboratory session.

While this method is specifically reported for N-phenylsuccinimide, the principles can be adapted for this compound synthesis with appropriate modifications.

Zincke Salt Method for N-Substituted Amides

Although primarily applied to pyridinium compounds, the Zincke salt approach involves reacting an N-heteroaryl substituted pyridinium salt with a primary amine to form N-substituted amides.

-

- This method allows high-yield formation of N-substituted aromatic amides.

- The reaction conditions are mild and scalable.

- The technique involves formation of a reactive Zincke-type salt intermediate, which then reacts with an amine nucleophile.

-

- By analogy, preparing this compound could involve similar nucleophilic substitution reactions where the amine component is aniline or a related derivative.

- This method offers advantages in purification due to precipitation of byproducts.

This approach is detailed in patent literature describing synthesis of N-substituted aromatic amides and related compounds.

Comparative Data Table of Preparation Methods

| Method | Key Reactants | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Sulfonamide + Succinylation | Sulfonyl chloride + aniline + succinic anhydride | Room temp for sulfonamide; reflux for succinylation | High (70–90%) | Well-established, scalable | Requires multiple steps |

| Microwave-Assisted Synthesis | Aniline + succinic anhydride | Microwave irradiation, ~4 min | Moderate (40–60%) | Fast, solvent-free, green chemistry | Moderate yield, limited scale |

| Zincke Salt Reaction | N-heteroaryl pyridinium salt + primary amine | Mild conditions, nucleophilic substitution | High (variable) | Mild, scalable, easy purification | Requires specialized intermediates |

Research Outcomes and Analytical Data

- Yields and Purity: The direct sulfonamide formation followed by succinylation generally affords high yields and purity, confirmed by chromatographic and spectroscopic methods.

- Microwave Synthesis: Offers rapid synthesis with acceptable yields, suitable for educational and rapid screening purposes.

- Mechanistic Insights: The succinylation step involves nucleophilic attack of the amide nitrogen on the anhydride carbonyl, requiring elevated temperatures due to the resonance stabilization of the amide nitrogen.

- Spectroscopic Characterization: Typical characterization includes nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm the presence of sulfonamide and succinate functional groups.

Chemical Reactions Analysis

Types of Reactions

N-Phenylsulfonic amide succinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the compound into corresponding amines.

Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, sulfuryl chloride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides. These products have significant applications in various fields, including pharmaceuticals and agrochemicals .

Scientific Research Applications

N-Phenylsulfonic amide succinate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Medicine: This compound derivatives are being explored for their anti-inflammatory and antioxidant properties.

Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Phenylsulfonic amide succinate involves its interaction with specific molecular targets and pathways. The compound acts by inhibiting enzymes such as succinate dehydrogenase, which plays a crucial role in cellular respiration . This inhibition disrupts the electron transfer chain, leading to reduced energy production in cells.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Comparison

Key Observations :

- Sulfonic vs. Sulfonamide/Sulfamate : The sulfonic amide group in the target compound differs from sulfonate esters (HPMCAS) or sulfonic acids (Ensulizole), offering distinct reactivity and stability profiles.

- Succinate Integration : Unlike HPMCAS, which uses succinate esters for pH-dependent dissolution, the succinate in the target compound may modulate solubility or act as a metabolic intermediate.

Antifungal Activity Against Sclerotinia sclerotiorum

Insights :

Comparison :

- N-Acyl sulfamates and sulfenamides utilize efficient, scalable routes under mild conditions . The target compound may require tailored sulfonylation strategies due to the succinate moiety.

Biological Activity

N-Phenylsulfonic amide succinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction between phenylsulfonic acid derivatives and succinic anhydride or its derivatives. The reaction conditions, such as temperature and solvent choice, can significantly affect the yield and purity of the final product.

2. Biological Activity

2.1 Antimicrobial Properties

Research has shown that sulfonamide derivatives, including this compound, exhibit varying degrees of antimicrobial activity. A study on sulfonamide compounds indicated that while some derivatives showed moderate antimicrobial effects, others were more potent in antioxidant assays, such as the DPPH radical scavenging method and FRAP assay. For instance, certain modifications in the sulfonamide structure can enhance its activity against specific bacterial strains .

2.2 Antioxidant Activity

The antioxidant capabilities of this compound have been evaluated using standard assays. In particular, the DPPH scavenging assay demonstrated that some derivatives possess significant radical scavenging abilities, indicating their potential use as antioxidants in therapeutic applications .

2.3 Anti-inflammatory Effects

Compounds similar to this compound have been reported to exhibit anti-inflammatory properties. These effects are often attributed to their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The structure-activity relationship (SAR) studies suggest that modifications in the amide or sulfonamide moieties can enhance anti-inflammatory activity .

3. Case Studies

3.1 Study on Antimicrobial Efficacy

A notable case study investigated a series of sulfonamide derivatives for their antimicrobial efficacy against various pathogens. The study reported that certain modifications significantly increased activity against Gram-positive bacteria while maintaining low toxicity profiles .

3.2 Evaluation of Antioxidant Properties

In another study focusing on antioxidant properties, several derivatives of this compound were synthesized and tested. The results indicated that compounds with specific substituents showed enhanced DPPH scavenging activity compared to their parent structures, highlighting the importance of molecular modification in enhancing biological activity .

4. Research Findings Summary

| Property | Findings |

|---|---|

| Antimicrobial Activity | Moderate activity against specific bacteria; structure-dependent efficacy |

| Antioxidant Activity | Significant DPPH scavenging; enhanced by specific structural modifications |

| Anti-inflammatory Effects | Inhibition of TNF-alpha and IL-6; SAR studies indicate potential for enhancement |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-phenylsulfonic amide succinate derivatives, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves coupling sulfonyl chlorides with amines or via nucleophilic substitution. For example, benzenesulfonyl chloride reacts with aniline derivatives under basic conditions (e.g., triethylamine in dichloromethane) . Reaction temperature (20–25°C) and stoichiometric ratios (1:1.2 for amine:sulfonyl chloride) are critical for minimizing side products like disubstituted sulfonamides. Purity is assessed via HPLC (>95%) and NMR to confirm regioselectivity .

Q. How are this compound derivatives characterized for structural validation?

- Techniques : Use a combination of:

- FT-IR : Confirm sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) groups .

- NMR : ¹H NMR for aromatic proton environments (δ 7.2–7.8 ppm for phenyl groups) and ¹³C NMR for carbonyl (δ ~170 ppm) and sulfonyl (δ ~45 ppm) carbons .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ions (e.g., [M+H]⁺) and isotopic patterns .

Advanced Research Questions

Q. How can experimental design (DoE) optimize the synthesis of this compound derivatives?

- Approach : A full factorial design (e.g., 3 factors, 3 levels) evaluates variables like solvent polarity, temperature, and catalyst loading. For example:

Q. What analytical strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Case Study : Discrepancies in antifungal activity (IC₅₀ ranging from 1.2–15 µM) may arise from:

- Assay variability : Standardize protocols (e.g., microdilution vs. agar diffusion) .

- Structural isomerism : Use chiral HPLC to separate enantiomers, as SDH inhibition is stereospecific .

- Membrane permeability : Quantify logP values (e.g., via shake-flask method) to correlate hydrophobicity with cellular uptake .

Q. How do computational models predict the binding affinity of this compound derivatives to succinate dehydrogenase (SDH)?

- Method : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess interactions with SDH’s ubiquinone-binding site. Key findings:

- Hydrogen bonds : Between sulfonamide oxygen and Arg-43 residue stabilize binding (ΔG = −8.2 kcal/mol) .

- π-π stacking : Phenyl groups align with Phe-136, enhancing inhibitory potency .

- Validation : Compare docking scores (in silico) with enzymatic inhibition assays (in vitro) to refine predictive models .

Data Analysis and Interpretation

Q. How do SEM and AFM address discrepancies in nanofiber morphology for PBS-based composites containing this compound?

- Issue : SEM images may show uniform fibers, but AFM reveals surface roughness due to solvent evaporation artifacts .

- Solution : Combine SEM (for diameter distribution) with AFM (for 3D topography). For example:

| Sample | Avg. Diameter (SEM, nm) | Roughness (AFM, nm) |

|---|---|---|

| A | 156 ± 12 | 8.2 ± 1.5 |

| B | 315 ± 25 | 18.7 ± 3.1 |

| Statistical analysis (e.g., t-test) confirms significant differences (p < 0.01) . |

Emerging Research Directions

Q. What metabolic engineering approaches enhance succinate production for N-phenylsulfonic amide precursor synthesis?

- Strategy : Engineer E. coli or cyanobacteria to overexpress PEP carboxylase, increasing succinate titers from 0.8 g/L to 6.2 g/L under anaerobic conditions .

- Challenges : Redox balance (NAD+/NADH ratio) and byproduct (acetate) suppression via CRISPRi .

Contradictory Findings and Mitigation

Q. Why do some studies report pH-dependent solubility of this compound derivatives, while others do not?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.